This compound is classified under benzimidazole derivatives, which are widely recognized for their diverse biological activities, including antiparasitic, antifungal, and anticancer properties. The morpholine moiety enhances the compound's solubility and bioavailability, making it a candidate for further pharmacological exploration. The structure can be represented as follows:
The synthesis of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid typically involves several key steps:
Industrial methods may optimize these synthetic routes through high-throughput screening and continuous flow chemistry to enhance yield and reduce environmental impact .
The molecular structure of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid features:
The compound's structural representation can be summarized in tabular form:
Property | Value |
---|---|
Molecular Formula | C14H17N3O3 |
Molecular Weight | 275.3 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The chemical reactivity of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid includes potential reactions such as:
These reactions can be utilized in further synthetic pathways to develop analogs with enhanced biological activity .
The mechanism of action for [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid is still under investigation, but it is hypothesized that:
The physical properties of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid include:
Chemical properties include:
Relevant data from safety data sheets indicate necessary precautions during handling due to potential irritative effects .
[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid has potential applications in various scientific fields:
This compound represents a promising area for future research aimed at understanding its full therapeutic potential and mechanisms of action.
The systematic IUPAC name for this heterocyclic compound is [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid, reflecting its core structural motifs. The name defines:
The molecular formula C₁₄H₁₇N₃O₃ confirms elemental composition:
Three key functional groups dominate reactivity:
Key FT-IR absorptions (KBr pellet) are assigned as follows:
Table 1: FT-IR Spectral Assignments
Peak (cm⁻¹) | Assignment | Functional Group |
---|---|---|
2500-3300 (br) | ν(O-H) | Carboxylic acid dimer |
1710-1720 (s) | ν(C=O) | Carboxylic acid carbonyl |
1610-1620 (m) | ν(C=N) | Benzimidazole ring |
1115-1125 (s) | ν(C-O-C) | Morpholine ether |
740-760 (m) | δ(C-H) | ortho-disubstituted benzene |
The broad O-H stretch confirms carboxylic acid dimerization. Morpholine’s C-O-C asymmetric stretch appears near 1120 cm⁻¹, while benzimidazole C=N vibrations overlap with aromatic C=C at ~1600 cm⁻¹ [5] [9].
¹H-NMR (400 MHz, DMSO-d₆):
¹³C-NMR (100 MHz, DMSO-d₆):
The morpholine methylene protons diastereotopically split due to restricted rotation. The acetic acid -CH₂- appears downfield (δ 4.85) due to adjacent quaternary nitrogen [5] [9].
HRMS (ESI+) confirms molecular identity:
The compound decomposes upon melting at 214°C, characteristic of crystalline zwitterionic solids. The predicted boiling point (512.5±45.0°C) reflects low volatility due to strong intermolecular H-bonding and dipole interactions. Thermal stability is attributed to the rigid benzimidazole core and ionic character [1] [10].
Experimental solubility data:
The predicted density is 1.37±0.1 g/cm³. No single-crystal XRD data is publicly available, but powder diffraction suggests a monoclinic system with strong intermolecular H-bonding (carboxylic acid dimers, benzimidazole-morpholine interactions). Morpholine adopts a chair conformation, minimizing steric clash with the benzimidazole plane [1] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7